molecular formula C23H24N4O3 B10988039 N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-6-carboxamide

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-6-carboxamide

Cat. No.: B10988039
M. Wt: 404.5 g/mol
InChI Key: KSIXODLMKBFXRD-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a pyrrolidinone core linked to an indole-carboxamide moiety via a benzyl-substituted urea group. The pyrrolidinone and indole motifs are common in bioactive molecules, contributing to binding affinity and metabolic stability .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C23H24N4O3/c28-21-13-19(15-27(21)14-16-4-2-1-3-5-16)23(30)26-11-10-25-22(29)18-7-6-17-8-9-24-20(17)12-18/h1-9,12,19,24H,10-11,13-15H2,(H,25,29)(H,26,30)

InChI Key

KSIXODLMKBFXRD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole-6-carboxamide core, followed by the introduction of the pyrrolidine moiety through a series of condensation and cyclization reactions. The benzyl group is then introduced via a benzylation reaction, and the final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality. Solvent recovery and recycling processes are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological or chemical properties.

Scientific Research Applications

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. These interactions can influence cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with:

  • Indole-based carboxamides (e.g., 1H-indole-5-carboxamide derivatives): These often target serotonin receptors or kinase enzymes.
  • Pyrrolidinone derivatives (e.g., 1-benzyl-5-oxopyrrolidin-3-yl carbonyl): Known for modulating GABAA receptors or acting as protease inhibitors.
  • Urea-linked compounds : Enhance solubility and hydrogen-bonding interactions in drug-receptor complexes.
Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Target/Activity Solubility (logP) Toxicity (LD50, mg/kg)
Target Compound Indole + Pyrrolidinone Hypothetical kinase modulation 2.8 (predicted) Not reported
1H-Indole-5-carboxamide Indole Serotonin receptor antagonist 3.1 450 (oral, rat)
1-Benzyl-5-oxopyrrolidin-3-yl carbonyl Pyrrolidinone GABAA agonist 1.9 320 (oral, mouse)

Research Findings

  • Binding Affinity: Molecular docking studies suggest the benzyl-pyrrolidinone group enhances hydrophobic interactions with kinase ATP-binding pockets, outperforming simpler indole-carboxamides by ~20% in silico binding scores .
  • Synthetic Feasibility : The compound’s multi-step synthesis (e.g., Fmoc-protected intermediates, as in ) poses challenges in yield optimization compared to single-ring analogues.

Critical Analysis of Limitations

  • Data Gaps: No in vivo efficacy or toxicity data are available for the target compound, unlike its analogues.
  • Safety : While highlights respiratory toxicity risks for a structurally distinct compound, similar precautions (e.g., ventilation, PPE) should apply to the target molecule due to shared reactive groups (amide, carbonyl) .

Biological Activity

N-(2-{[(1-benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-6-carboxamide is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structural features, including a benzyl group, a pyrrolidine moiety, and an indole core, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₃, with a molecular weight of approximately 396.45 g/mol. The compound's structure is characterized by:

  • Indole Core : Known for various pharmacological properties.
  • Pyrrolidine Moiety : Often associated with neuroprotective effects.
  • Benzyl Group : Enhances lipophilicity and may influence receptor binding.

Neuroprotective Effects

The pyrrolidine component of the compound suggests potential neuroprotective properties:

  • Mechanism : Compounds with similar structures have been shown to protect against NMDA-induced cytotoxicity by inhibiting calcium influx and modulating NMDA receptor activity .
  • Behavioral Studies : Animal models indicate that such compounds can improve learning and memory, suggesting a role in cognitive function enhancement.

Synthesis and Modifications

The synthesis of this compound typically involves several steps:

  • Formation of Pyrrolidine Ring : Achieved through cyclization reactions.
  • Benzylation : Introduction of the benzyl group via nucleophilic substitution.
  • Amidation : Formation of the final carboxamide structure through reaction with appropriate amines.

Optimizing these steps is crucial for maximizing yield and purity.

Future Research Directions

Further studies are required to elucidate the specific biological mechanisms of this compound. Key areas for exploration include:

  • In Vivo Studies : To assess therapeutic efficacy and safety profiles.
  • Target Identification : Understanding which biological targets the compound interacts with will aid in clarifying its pharmacological profile.

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